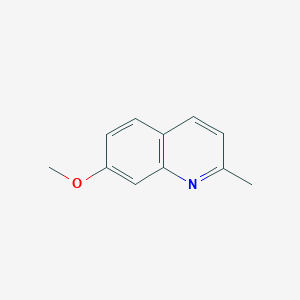

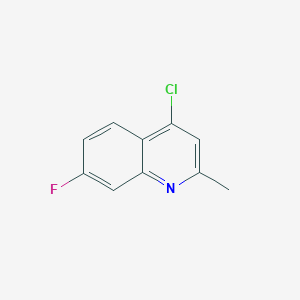

4-氯-7-氟-2-甲基喹啉

描述

The compound 4-Chloro-7-Fluoro-2-Methylquinoline is a chloroquinoline derivative, which is a class of compounds known for their diverse biological activities. These compounds have been studied for their potential as antioxidant, anti-diabetic, and anti-cancer agents, as well as for their ability to bind to DNA and inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those similar to 4-Chloro-7-Fluoro-2-Methylquinoline, involves various methods. One approach is the Friedländer synthesis, which is a general method for producing 3-haloquinolines from α-haloketones . Another method involves the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst to synthesize related compounds . Additionally, a simple method for the synthesis of 4-arylselanyl-7-chloroquinolines has been described, which proceeds efficiently under mild conditions and can yield compounds with high biological activity .

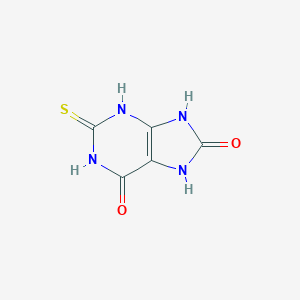

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with various substituents. For instance, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . In another study, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline showed weak N–H…N hydrogen bonding between molecules .

Chemical Reactions Analysis

Chloroquinoline derivatives can undergo various chemical reactions. For example, chlorination and iodination reactions have been used to obtain 5-halo-8-methylquinolines, which can then be further modified, such as by bromination to yield 5-halo-8-(bromomethyl)quinolines . The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and biological activity . The synthesized compounds often exhibit good solubility and stability, which are important for their potential use as pharmaceutical agents. Computational studies, including ADMET predictions, are used to assess the drug-likeness and molecular properties of these compounds .

科学研究应用

荧光团和生物系统

研究已将喹啉衍生物确定为高效荧光团,广泛用于生物化学和医学中,用于研究各种生物系统。喹啉衍生物的合成和转化已显示出作为潜在抗氧化剂和放射保护剂的应用前景,突出了对更灵敏和选择性化合物的持续探索(Aleksanyan 和 Hambardzumyan,2013)。

抗菌活性

对 2-氯-6-甲基喹啉腙衍生物的研究揭示了对细菌和真菌菌株的显着抗菌活性,表明在开发新的抗菌和抗真菌剂方面的潜在应用(Bawa、Kumar、Drabu 和 Kumar,2009)。

细胞毒性评价

4-氨基喹啉衍生物的合成及其对人乳腺癌细胞系的细胞毒性作用的评估,为开发新类抗癌剂做出了贡献。某些衍生物显示出有效的抑制作用,表明 4-氨基喹啉是进一步抗癌研究的原型分子(Zhang、Solomon、Hu、Ulibarri 和 Lee,2007)。

新型合成

对新型喹唑啉-4(3H)-酮衍生物的合成研究,包括从 2-氨基-7-氟苯甲酸获得的衍生物,展示了新合成路线的探索以及在药物化学和材料科学中的潜在应用(Xi,2014)。

抗氧化作用

对 4-羟基喹啉衍生物的研究调查了它们对红细胞自由基引发溶血的抗氧化和促氧化作用,根据它们的分布状态提供了它们作为抗氧化剂或促氧化剂的潜力的见解(Liu、Han、Lin 和 Luo,2002)。

C-H 氟化

对甲基喹啉衍生物的钯催化 C-H 氟化与亲核氟化物的研究提出了芳香族化合物功能化的新方法,为合成在制药和农用化学品中具有潜在应用的氟代有机分子开辟了可能性(McMurtrey、Racowski 和 Sanford,2012)。

安全和危害

未来方向

While specific future directions for 4-Chloro-7-Fluoro-2-Methylquinoline are not mentioned in the available resources, it’s worth noting that quinoline derivatives have been the subject of extensive research due to their fascinating pharmacological properties . Therefore, it’s likely that future research will continue to explore the potential applications of 4-Chloro-7-Fluoro-2-Methylquinoline and similar compounds in various fields, particularly in pharmaceutical chemistry.

属性

IUPAC Name |

4-chloro-7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZQRRHOPBBNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569122 | |

| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-Fluoro-2-Methylquinoline | |

CAS RN |

18529-04-9 | |

| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。